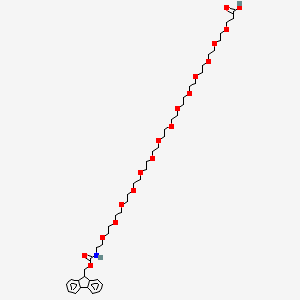

Fmoc-NH-PEG14-acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C46H73NO18 |

|---|---|

分子量 |

928.1 g/mol |

IUPAC名 |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C46H73NO18/c48-45(49)9-11-51-13-15-53-17-19-55-21-23-57-25-27-59-29-31-61-33-35-63-37-38-64-36-34-62-32-30-60-28-26-58-24-22-56-20-18-54-16-14-52-12-10-47-46(50)65-39-44-42-7-3-1-5-40(42)41-6-2-4-8-43(41)44/h1-8,44H,9-39H2,(H,47,50)(H,48,49) |

InChIキー |

XDKJBZPUZMSRLR-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-NH-PEG14-acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Fmoc-NH-PEG14-acid is a discrete polyethylene (B3416737) glycol (dPEG) derivative that serves as a versatile bifunctional linker in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical and physical properties, alongside detailed experimental protocols and visualizations to facilitate its application in research and development.

Core Properties and Specifications

This compound is characterized by a fluorenylmethyloxycarbonyl (Fmoc) protected amine group at one terminus and a carboxylic acid group at the other, separated by a 14-unit ethylene (B1197577) glycol chain. This structure imparts both hydrophilicity and reactive handles for sequential or orthogonal conjugation strategies.

Physicochemical and Chemical Properties

The key quantitative data for this compound are summarized in the table below, providing a clear reference for experimental design and analysis.

| Property | Value | Reference |

| Chemical Formula | C46H73NO18 | [1] |

| Molecular Weight | 928.08 g/mol | [1] |

| Exact Mass | 927.4800 u | [1] |

| Purity | >95% | [1] |

| Appearance | To be determined (typically a white to off-white solid or oil) | [1] |

| Elemental Analysis | C: 59.53%, H: 7.93%, N: 1.51%, O: 31.03% |

Solubility and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

| Parameter | Recommendation | Reference |

| Solubility | Soluble in water, aqueous buffers, DMF, DMSO, chloroform, and methylene (B1212753) chloride. Less soluble in alcohols and toluene. Insoluble in ether. | |

| Short-term Storage | 0 - 4 °C for days to weeks | |

| Long-term Storage | -20 °C for months to years | |

| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. |

Chemical Structure and Visualization

The precise arrangement of functional groups and the PEG spacer is critical to the functionality of this compound.

Caption: Chemical Structure of this compound.

Experimental Protocols and Methodologies

The utility of this compound lies in its ability to link different molecular entities. Below are detailed protocols for the deprotection of the Fmoc group and the activation of the carboxylic acid, which are prerequisite steps for most conjugation reactions.

Fmoc Deprotection Protocol

This procedure exposes the primary amine for subsequent conjugation.

-

Reagent Preparation : Prepare a 20% (v/v) solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).

-

Dissolution : Dissolve the this compound in DMF.

-

Deprotection Reaction : Add the 20% piperidine solution to the dissolved PEG linker. The reaction is typically rapid, with a half-life of the Fmoc group being approximately 6 seconds in this solution.

-

Reaction Monitoring : Monitor the reaction to completion using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up : Upon completion, the piperidine and cleaved Fmoc adducts are typically removed by washing with a suitable solvent or by precipitation of the product.

Carboxylic Acid Activation and Amide Bond Formation

This protocol details the formation of a stable amide bond with an amine-containing molecule.

-

Reagent Preparation : Prepare solutions of the deprotected NH2-PEG14-acid, the amine-containing target molecule, a coupling agent (e.g., EDC or HATU), and an activator (e.g., NHS or HOBt) in an appropriate anhydrous solvent like DMF.

-

Activation : In a reaction vessel, dissolve the NH2-PEG14-acid and the activator (e.g., NHS). Add the coupling agent (e.g., EDC) and stir for a designated time (typically 15-30 minutes) at room temperature to form the active ester.

-

Conjugation : Add the amine-containing target molecule to the activated PEG linker solution.

-

Reaction Monitoring : Monitor the progress of the conjugation reaction by LC-MS or HPLC until the starting materials are consumed.

-

Purification : Purify the resulting conjugate using techniques such as preparative HPLC or size-exclusion chromatography to remove unreacted starting materials and coupling byproducts.

Applications in Drug Development and Research

This compound is a key component in several advanced biomedical applications. Its hydrophilic PEG spacer can enhance the solubility and pharmacokinetic properties of conjugated molecules.

PROTAC Development

As a PROTAC linker, this compound connects a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Bioconjugation and PEGylation

The process of PEGylation, or the covalent attachment of PEG chains, can improve the solubility, stability, and in vivo circulation time of therapeutic proteins and peptides.

Caption: A typical bioconjugation workflow using this compound.

Signaling Pathway Modulation

By improving the delivery and stability of a drug, PEGylation can enhance its ability to modulate a specific signaling pathway. For instance, a PEGylated kinase inhibitor would have a longer half-life, potentially leading to more sustained inhibition of its target pathway.

Caption: Inhibition of a kinase signaling pathway by a PEGylated drug.

References

A Technical Guide to Fmoc-NH-PEG14-acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-NH-PEG14-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and solid-phase peptide synthesis (SPPS). This document details its chemical structure, physicochemical properties, and key experimental protocols for its application.

Core Concepts: Structure and Chemical Formula

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other. The PEG chain consists of 14 ethylene (B1197577) glycol units, which imparts hydrophilicity and flexibility to the molecule. The Fmoc protecting group is a base-labile protecting group, allowing for its removal under mild basic conditions to expose the primary amine for subsequent conjugation. The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds.

The IUPAC name for this compound is 1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecaoxa-4-azanonatetracontan-49-oic acid.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C46H73NO18 | [1] |

| Molecular Weight | 928.08 g/mol | [1] |

| Exact Mass | 927.4800 | [1] |

| Elemental Analysis | C, 59.53%; H, 7.93%; N, 1.51%; O, 31.03% | [1] |

Key Experimental Protocols

This section provides detailed methodologies for the two primary reactions involving this compound: Fmoc deprotection and amide bond formation.

Fmoc Deprotection Protocol

The removal of the Fmoc protecting group is a critical step to liberate the primary amine for subsequent conjugation. This is typically achieved using a mild base, most commonly piperidine (B6355638) in an organic solvent.

Materials:

-

This compound conjugate

-

20% (v/v) Piperidine in Dimethylformamide (DMF)

-

Dimethylformamide (DMF)

Procedure:

-

Suspend the Fmoc-protected substrate (e.g., on a solid support) in DMF.

-

Add the 20% piperidine in DMF solution to the substrate. A typical ratio is 10 mL of solution per gram of resin.

-

Agitate the mixture at room temperature.

-

The deprotection reaction is generally rapid, with a half-life of the Fmoc group of approximately 6 seconds in this solution. A reaction time of 5-10 minutes is usually sufficient.

-

Following deprotection, thoroughly wash the substrate with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.

Amide Bond Formation (Carboxylic Acid Activation and Coupling)

The terminal carboxylic acid of this compound can be coupled to a primary amine-containing molecule (e.g., a protein, peptide, or drug) through the formation of a stable amide bond. This process typically involves the activation of the carboxylic acid using coupling agents.

Materials:

-

This compound

-

Amine-containing molecule

-

Coupling agents: e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or HBTU/HOBt.

-

Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent.

-

Tertiary base (e.g., Diisopropylethylamine - DIPEA)

Procedure using EDC/NHS:

-

Dissolve this compound in anhydrous DMF.

-

Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the solution.

-

Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming an NHS ester.

-

In a separate vessel, dissolve the amine-containing molecule in an appropriate buffer or solvent.

-

Add the activated this compound solution to the amine-containing molecule.

-

If the reaction is performed in an organic solvent, add 2-3 equivalents of a tertiary base like DIPEA to neutralize any acid formed and facilitate the reaction.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight for challenging couplings.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS).

-

Upon completion, the product can be purified using standard chromatographic techniques.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the utilization of this compound in a bioconjugation application, from the initial deprotection of a resin-bound amine to the final conjugation of a target molecule.

References

The Pivotal Role of Heterobifunctional PEG Linkers in Advanced Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics and diagnostics, the precise and stable conjugation of molecules is paramount. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools, offering a versatile and powerful platform for the synthesis of complex biomolecular constructs. This technical guide delves into the core functions of these linkers, providing a comprehensive overview of their applications, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Concepts: Understanding the Heterobifunctional Advantage

Heterobifunctional PEG linkers are polymers of ethylene (B1197577) glycol with two distinct reactive functional groups at their termini.[1][2] This dual-reactivity is the cornerstone of their utility, enabling the sequential and specific covalent bonding of two different molecules, such as a targeting antibody and a therapeutic drug.[1][2] The polyethylene glycol backbone itself is not merely a spacer; it imparts several beneficial properties to the resulting conjugate, including:

-

Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic molecules in aqueous environments, preventing aggregation and improving stability.

-

Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.

-

Improved Pharmacokinetics: By increasing the hydrodynamic radius of the conjugate, PEGylation can reduce renal clearance, leading to a longer circulation half-life.

-

Precise Spatial Control: The defined length of the PEG linker allows for precise control over the distance between the two conjugated molecules, which is crucial for optimizing biological activity.

These properties have made heterobifunctional PEG linkers central to the development of advanced therapeutics like antibody-drug conjugates (ADCs), as well as in the functionalization of nanoparticles for targeted drug delivery and imaging.

Quantitative Data on the Impact of PEG Linkers

The choice of PEG linker, particularly its length and architecture, has a profound impact on the performance of the final conjugate. The following tables summarize key quantitative data from various studies.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

| Linker | Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |

Data adapted from Burke et al., 2017. This data demonstrates that increasing the PEG linker length up to PEG8 significantly decreases the clearance rate of ADCs in rats, thereby increasing their circulation time.

Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance (DAR 8)

| Linker Architecture | Clearance (mL/day/kg) |

| Linear (L-PEG24) | High |

| Pendant (P-(PEG12)2) | Low |

Data adapted from studies on trastuzumab-DM1 conjugates. A branched or pendant PEG configuration can be more effective at shielding a hydrophobic payload, leading to improved pharmacokinetics, especially for ADCs with a high drug-to-antibody ratio (DAR).

Table 3: Synthesis Yields of Alkyne-Terminated Heterobifunctional Oligo(ethylene glycol) Linkers

| Compound | n (number of ethylene glycol units) | Yield (%) |

| 2a | 3 | 92 |

| 2b | 4 | 94 |

| 2c | 5 | 95 |

| 3a | 3 | >95 |

| 3b | 4 | >95 |

| 3c | 5 | >95 |

Data from a study on the synthesis of clickable heterobifunctional OEG linkers. This table highlights the high efficiency of synthetic routes for producing heterobifunctional PEG linkers.

Key Applications and Experimental Protocols

Heterobifunctional PEG linkers are instrumental in a variety of applications, most notably in the construction of ADCs and the functionalization of nanoparticles.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. Heterobifunctional PEG linkers are crucial for connecting the antibody and the drug, ensuring the stability of the conjugate in circulation and facilitating the release of the drug at the target site.

This protocol describes the conjugation of a protein (e.g., an antibody) with available primary amines to a molecule with a free sulfhydryl group (e.g., a cytotoxic drug).

Materials:

-

Protein with primary amines (Protein-NH₂)

-

Molecule with a sulfhydryl group (Molecule-SH)

-

Maleimide-PEG-NHS Ester crosslinker

-

Conjugation Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.5)

-

Desalting column

Procedure:

-

Protein-NH₂ Reaction: Dissolve the amine-containing protein in the conjugation buffer. Add a several-fold molar excess of the Maleimide-PEG-NHS Ester crosslinker to the protein solution.

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.

-

Purification: Remove the excess, unreacted crosslinker using a desalting column equilibrated with the conjugation buffer.

-

Molecule-SH Reaction: Combine and mix the sulfhydryl-containing molecule with the desalted, maleimide-activated protein.

-

Final Incubation: Incubate the final reaction mixture at room temperature for 30 minutes or 2 hours at 4°C.

-

Characterization: The final conjugate can be characterized by methods such as SDS-PAGE to observe the shift in molecular weight and by size-exclusion chromatography (SEC-HPLC) to assess purity.

Nanoparticle Functionalization

Heterobifunctional PEG linkers are used to attach targeting ligands, drugs, or imaging agents to the surface of nanoparticles, enhancing their biocompatibility and enabling targeted delivery.

This protocol details the attachment of a protein to a gold nanoparticle using a PEG linker with a thiol group to bind to the gold surface and an NHS-ester group to react with the protein.

Materials:

-

Gold nanoparticles (AuNPs)

-

Thiol-PEG-NHS Ester linker

-

Protein of interest

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Washing Buffer (e.g., PBS with a small amount of Tween 20)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Linker Activation of AuNPs: Add the Thiol-PEG-NHS Ester linker to the gold nanoparticle suspension. The thiol group will spontaneously form a bond with the gold surface.

-

Removal of Excess Linker: Centrifuge the mixture to pellet the functionalized AuNPs. Carefully remove the supernatant containing the excess linker. Wash the pellet with the washing buffer and repeat the centrifugation step twice.

-

Protein Conjugation: Resuspend the PEG-activated AuNPs in the reaction buffer. Add the protein of interest to the AuNP suspension. The NHS-ester will react with primary amines on the protein to form a stable amide bond.

-

Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS-esters.

-

Purification: Centrifuge the mixture to pellet the protein-conjugated AuNPs. Wash the pellet with the washing buffer to remove any unbound protein. Repeat this step three times. Resuspend the final conjugate in a suitable storage buffer.

Click Chemistry

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for bioconjugation. Heterobifunctional PEG linkers with azide (B81097) and alkyne functionalities are widely used for this purpose.

This protocol outlines the conjugation of an azide-modified drug to an alkyne-functionalized antibody.

Materials:

-

Alkyne-modified monoclonal antibody (mAb)

-

Azide-modified cytotoxic drug

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for dissolving the drug)

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Preparation of Reagents: Prepare stock solutions of CuSO₄, THPTA, sodium ascorbate (prepare fresh), and the azide-modified drug in the appropriate solvents.

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified mAb with the desired molar excess of the azide-modified drug solution. In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

-

Click Reaction: Add the CuSO₄/THPTA mixture to the mAb/drug solution. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Gently mix and incubate at room temperature for 1-2 hours.

-

Purification: Purify the resulting ADC using an SEC column to remove excess drug and other small molecules.

Visualizing the Processes: Diagrams of Key Workflows

The following diagrams, generated using Graphviz, illustrate the fundamental structures and workflows involving heterobifunctional PEG linkers.

References

A Technical Guide to Fmoc-NH-PEG14-acid: A Heterobifunctional Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-NH-PEG14-acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. This document details the chemical properties, mechanism of action, and relevant experimental protocols associated with the use of this compound in this cutting-edge field of drug discovery.

Core Properties of this compound

This compound is a heterobifunctional linker molecule. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one end and a carboxylic acid at the other, connected by a 14-unit polyethylene (B3416737) glycol (PEG) chain. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions, while the carboxylic acid allows for standard amide bond formation. The hydrophilic PEG chain is crucial for improving the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

| Property | Value | Source |

| Molecular Weight | ~928.08 g/mol | [1] |

| CAS Number | Not consistently reported | N/A |

| Chemical Formula | C46H73NO18 | [1] |

| Description | A PEG-based PROTAC linker | |

| Synonym | Fmoc-N-amido-PEG14-acid |

Mechanism of Action: The PROTAC Approach

PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.

The general mechanism is as follows:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination : The E3 ligase, now in close proximity to the POI, facilitates the attachment of a polyubiquitin (B1169507) chain to the target protein.

-

Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

-

Recycling : The PROTAC molecule is released and can catalyze further rounds of protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a modular approach with sequential amide bond formations. The following is a representative protocol.

Representative PROTAC Synthesis Workflow

Detailed Protocol for Amide Coupling

This protocol describes the coupling of a carboxylic acid-functionalized component (such as this compound) with an amine-functionalized component.

Reagents and Materials:

-

Carboxylic acid component (e.g., this compound) (1.0 eq)

-

Amine component (e.g., POI ligand with a free amine) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (Dimethylformamide)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the carboxylic acid component in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add the amine component to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol for Fmoc Deprotection

Reagents and Materials:

-

Fmoc-protected compound

-

20% Piperidine in DMF

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the Fmoc-protected compound in the 20% piperidine in DMF solution.

-

Stir the reaction at room temperature for 30 minutes to 2 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.

-

The resulting amine is often used in the next step without further purification.

Biological Evaluation: Western Blot Analysis of Protein Degradation

A common method to assess the efficacy of a synthesized PROTAC is to measure the degradation of the target protein in a cellular context using Western blotting.

Materials and Reagents:

-

Cell line expressing the target protein

-

Synthesized PROTAC (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Cell culture medium and supplements

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

Procedure:

-

Cell Treatment : Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis : Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification : Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer : Normalize protein amounts, prepare samples with loading buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

-

Immunoblotting : Block the membrane and then incubate with the primary antibody for the target protein and the loading control.

-

Detection : Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.

-

Analysis : Quantify the band intensities to determine the extent of target protein degradation relative to the loading control and the vehicle-treated sample.

References

Methodological & Application

Application Notes and Protocols for Fmoc-NH-PEG14-acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Fmoc-NH-PEG14-acid, a hydrophilic linker, in solid-phase peptide synthesis (SPPS). The incorporation of a polyethylene (B3416737) glycol (PEG) spacer can enhance the solubility and pharmacokinetic properties of the final peptide, making it a valuable tool in drug development and various research applications.[1][2] The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.

Introduction to this compound

This compound is a bifunctional linker featuring a fluorenylmethoxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. The Fmoc group provides temporary protection of the amine, which can be removed under basic conditions, while the carboxylic acid allows for coupling to a free amine on the solid support or a growing peptide chain. The 14-unit PEG chain imparts hydrophilicity to the molecule, which can help to disrupt peptide aggregation during synthesis and improve the solubility of the final product.

Materials and Reagents

| Reagent/Material | Recommended Grade | Supplier Examples |

| This compound | ≥95% Purity | BroadPharm, Aapptec |

| Solid Support (Resin) | e.g., Rink Amide, Wang, 2-Chlorotrityl Chloride | Gyros Protein Technologies, ChemPep |

| Solvents (DMF, DCM) | Peptide Synthesis Grade, Amine-Free | Sigma-Aldrich, Thermo Fisher Scientific |

| Fmoc Deprotection Reagent | 20% Piperidine (B6355638) in DMF | Prepare fresh or purchase |

| Coupling Reagents | HBTU, HATU, HOBt, DIC | Aapptec, ChemPep |

| Base | DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich |

| Cleavage Cocktail | e.g., Reagent K (TFA/water/phenol (B47542)/thioanisole (B89551)/EDT) | Prepare fresh |

| Ether | Cold Diethyl or Methyl-tert-butyl Ether | Sigma-Aldrich |

| Acetic Anhydride | Reagent Grade | Sigma-Aldrich |

| Pyridine | Anhydrous | Sigma-Aldrich |

Experimental Protocols

The following protocols outline the key steps for incorporating this compound into a peptide sequence during SPPS.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient synthesis.

-

Place the desired amount of resin in a reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 3-5 minutes.

-

Drain the solution.

-

Repeat the addition of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

A workflow for the Fmoc deprotection and subsequent coupling is illustrated below.

Figure 1. General workflow for a single cycle of deprotection and coupling in SPPS.

Coupling of this compound

This protocol describes the activation and coupling of the PEG linker to the deprotected amine on the resin. Due to the size and flexibility of the PEG14 chain, extended coupling times or double coupling may be necessary to ensure complete reaction.

Standard Coupling Protocol using HBTU/HOBt:

-

In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading), HOBt (2-4 equivalents), and HBTU (2-4 equivalents) in a minimal amount of DMF.

-

Add DIPEA (4-8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-4 hours. The reaction can be monitored using a Kaiser test; a negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive after the initial coupling time, a second coupling (double coupling) may be performed by repeating steps 1-4.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).

| Parameter | Standard Amino Acid | This compound (Recommended) |

| Equivalents | 2-4 | 2-5 |

| Coupling Time | 30-60 min | 1-4 hours (or overnight) |

| Monitoring | Kaiser Test | Kaiser Test |

| Double Coupling | If necessary | Recommended if Kaiser test is positive |

Capping (Optional)

If the coupling reaction is incomplete, any unreacted amines can be capped to prevent the formation of deletion sequences.

-

Treat the resin with a solution of acetic anhydride/pyridine/DMF (e.g., 1:2:3 v/v/v) for 30 minutes.

-

Drain the capping solution and wash the resin with DMF (3-5 times).

Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

General Cleavage Protocol using Reagent K:

-

Reagent K Composition: Trifluoroacetic acid (TFA) / water / phenol / thioanisole / 1,2-ethanedithiol (B43112) (EDT) in a ratio of 82.5:5:5:5:2.5.

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.[3]

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether or methyl-tert-butyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether 2-3 times.

-

Dry the crude peptide pellet under vacuum.

Figure 2. Workflow for the cleavage and isolation of the PEGylated peptide.

Purification and Analysis

The crude PEGylated peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Coupling | Steric hindrance from PEG chain, inefficient activation | Increase coupling time, perform a double coupling, use a more potent coupling agent (e.g., HATU). |

| Peptide Aggregation | Hydrophobic peptide sequence | The PEG linker should help mitigate this, but using a PEG-grafted resin (e.g., TentaGel) can further improve solvation. |

| Low Cleavage Yield | Incomplete cleavage from the resin | Extend cleavage time, ensure a sufficient volume of cleavage cocktail is used. |

| Side Product Formation | Incomplete deprotection or side reactions during cleavage | Use appropriate scavengers in the cleavage cocktail based on the peptide sequence. |

Safety Precautions

-

Always work in a well-ventilated fume hood, especially when handling TFA and other volatile reagents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.[4]

By following these protocols, researchers can successfully incorporate this compound into their peptide synthesis workflows to generate PEGylated peptides for a wide range of applications in research and drug development.

References

Application Notes and Protocols: Coupling Fmoc-NH-PEG14-Acid to an Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized bioconjugation technique in drug development and research. PEGylation can enhance the therapeutic properties of peptides, proteins, and small molecules by increasing their hydrodynamic size, which in turn can improve solubility, prolong circulation half-life, and reduce immunogenicity.[1][2][3] Fmoc-NH-PEG14-acid is a heterobifunctional linker that provides a flexible PEG spacer, with an Fmoc-protected amine at one end and a carboxylic acid at the other.[4][5] The carboxylic acid moiety can be readily coupled to the free amino group of an amino acid to form a stable amide bond.

This document provides a detailed protocol for the solution-phase coupling of this compound to an amino acid, subsequent purification, and characterization of the resulting conjugate.

Chemical Reaction Pathway

The coupling of this compound to an amino acid involves the activation of the carboxylic acid group of the PEG linker, followed by nucleophilic attack from the amino group of the amino acid to form an amide bond. Common coupling reagents for this reaction include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions like racemization.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 3. peptide.com [peptide.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]

Application Notes and Protocols for Fmoc-NH-PEG14-acid as a Linker in Antibody-Drug Conjugates (ADCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker component, which connects the antibody to the cytotoxic payload, is a critical determinant of an ADC's efficacy, safety, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers have gained prominence in ADC design due to their ability to enhance solubility, improve stability, and prolong circulation half-life.

This document provides detailed application notes and protocols for the use of Fmoc-NH-PEG14-acid , a heterobifunctional linker, in the development of ADCs. The 14-unit PEG chain offers a significant hydrophilic spacer, which can be advantageous when working with hydrophobic payloads, potentially allowing for higher drug-to-antibody ratios (DAR) without inducing aggregation. The terminal Fmoc-protected amine and carboxylic acid functionalities allow for a versatile, two-stage conjugation strategy.

Properties and Advantages of a PEG14 Linker

The incorporation of a long-chain PEG linker, such as PEG14, is expected to confer several beneficial properties to an ADC:

-

Enhanced Hydrophilicity: The extended PEG chain significantly increases the water solubility of the ADC, which is crucial for preventing aggregation, especially when conjugating hydrophobic drug molecules.[]

-

Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of proteins, which can reduce renal clearance and extend the plasma half-life of the ADC.[][2] Studies have shown that ADCs with longer PEG chains (e.g., 8, 12, and 24 PEG units) exhibit increased plasma and tumor exposure compared to those with shorter PEG chains.[3]

-

Reduced Immunogenicity: The flexible PEG chain can create a "shield" around the linker and payload, potentially masking immunogenic epitopes and reducing the risk of an anti-drug antibody (ADA) response.[]

-

Increased Drug Loading: By mitigating the hydrophobicity-driven aggregation associated with high drug loading, longer PEG linkers may enable the development of ADCs with a higher DAR, potentially leading to enhanced potency.

-

Flexible Spacer: The 14-unit PEG chain provides a long and flexible spacer between the antibody and the drug, which can minimize steric hindrance and ensure that the antibody's binding to its target antigen is not compromised.

Data Presentation

The following tables summarize the expected impact of a PEG14 linker on key ADC performance metrics based on trends observed in the literature for long-chain PEG linkers. Disclaimer: These are representative examples and not experimentally determined values for a PEG14 linker.

Table 1: Expected Impact of PEG14 Linker on ADC Pharmacokinetics

| Linker Type | Representative Half-life (t½) in vivo | Representative Tumor Exposure (AUC) | Notes |

| Non-PEGylated | Low | Low | Prone to rapid clearance and aggregation with hydrophobic payloads. |

| Short-chain PEG (e.g., PEG4) | Moderate | Moderate | Provides a balance of improved stability and efficient tumor penetration. |

| Long-chain PEG (e.g., PEG14) | High | High | Expected to significantly prolong circulation time and increase tumor accumulation. |

Table 2: Expected Impact of PEG14 Linker on In Vitro Cytotoxicity

| Linker Type | Representative IC50 (nM) | Notes |

| Non-PEGylated | Low | Potency can be high, but formulation challenges may arise. |

| Short-chain PEG (e.g., PEG4) | Low to Moderate | May have a minor impact on in vitro potency. |

| Long-chain PEG (e.g., PEG14) | Moderate | A potential trade-off with in vitro potency may exist due to the long spacer, though this is often compensated by improved in vivo efficacy. |

Experimental Protocols

Protocol 1: Synthesis of Drug-Linker Conjugate

This protocol describes the conjugation of a cytotoxic drug (containing a primary amine) to the this compound linker.

Materials:

-

This compound

-

Cytotoxic drug with a primary amine (e.g., Monomethyl Auristatin E - MMAE)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

20% Piperidine (B6355638) in DMF

-

Reverse-phase HPLC system for purification

Procedure:

-

Activation of the Linker's Carboxylic Acid:

-

Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

-

Add DCC (1.1 equivalents) or EDC (1.2 equivalents) to the solution.

-

Stir the reaction at room temperature for 4 hours or overnight at 4°C to form the Fmoc-NH-PEG14-NHS ester.

-

-

Conjugation to the Drug:

-

In a separate vial, dissolve the amine-containing cytotoxic drug (1.5 equivalents) in anhydrous DMF.

-

Add the drug solution to the activated linker solution.

-

Stir the reaction at room temperature overnight.

-

-

Fmoc Deprotection:

-

To the reaction mixture, add 20% piperidine in DMF.

-

Stir at room temperature for 30 minutes to remove the Fmoc protecting group, yielding the free amine of the drug-linker conjugate.

-

-

Purification:

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the drug-linker conjugate using a reverse-phase HPLC system with a suitable gradient of acetonitrile (B52724) in water (with 0.1% TFA).

-

Collect and lyophilize the fractions containing the pure product.

-

Protocol 2: Antibody-Drug Conjugation

This protocol outlines the conjugation of the purified drug-linker to a monoclonal antibody via the linker's newly exposed primary amine. This example utilizes a two-step process where the antibody is first modified with a bifunctional crosslinker (e.g., SMCC) to introduce a maleimide (B117702) group, which then reacts with a thiol-containing payload. For the purpose of this protocol, we will assume the drug-linker from Protocol 1 has been further modified to introduce a terminal thiol group. A more direct approach would be to activate the antibody's carboxyl groups (e.g., on aspartic or glutamic acid residues) to react with the amine of the drug-linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Drug-Linker conjugate with a terminal primary amine (from Protocol 1)

-

EDC and Sulfo-NHS

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification

Procedure:

-

Antibody Preparation:

-

If necessary, perform a buffer exchange to transfer the mAb into an amine-free buffer such as PBS at pH 7.4.

-

-

Activation of Drug-Linker:

-

Dissolve the purified drug-linker conjugate (10-20 fold molar excess over the antibody) in an organic solvent such as DMSO.

-

-

Antibody Modification (Carboxyl Group Activation):

-

To the antibody solution, add EDC (50-100 fold molar excess) and Sulfo-NHS (50-100 fold molar excess).

-

Incubate at room temperature for 15-30 minutes to activate the carboxyl groups on the antibody.

-

-

Conjugation Reaction:

-

Add the activated drug-linker solution to the activated antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.

-

-

Quenching:

-

Add the quenching solution to stop the reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the ADC:

-

Purify the ADC from unreacted drug-linker and other small molecules using SEC or HIC.

-

Collect the fractions corresponding to the monomeric ADC.

-

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

-

Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a drug-linker to an antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

-

Method:

-

Use a HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

-

Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0.

-

Run a linear gradient from 100% A to 100% B.

-

The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR.

-

Calculate the average DAR by integrating the peak areas of each species.

-

2. In Vitro Cytotoxicity Assay (MTT Assay):

-

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

-

Method:

-

Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug for 72-96 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting the dose-response curve.

-

Visualizations

Caption: Experimental workflow for ADC synthesis.

Caption: General mechanism of action for an ADC.

References

Step-by-Step Guide for Fmoc Deprotection of PEGylated Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the efficient and clean removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from polyethylene (B3416737) glycol (PEG) conjugated compounds. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers in peptide synthesis, drug delivery, and bioconjugation.

Introduction to Fmoc Deprotection in PEGylated Systems

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its base-lability.[1] Its removal, or deprotection, is a critical step that must be performed with high efficiency to ensure the desired product's purity and yield. When dealing with PEGylated compounds, certain considerations must be taken into account due to the unique physicochemical properties of polyethylene glycol (PEG), such as its high solubility in various solvents and potential for steric hindrance.

Fmoc deprotection is achieved through a β-elimination mechanism initiated by a base.[2] Typically, a secondary amine, such as piperidine (B6355638), is used to abstract the acidic proton on the fluorenyl ring, leading to the cleavage of the carbamate (B1207046) bond and release of the free amine.[3] The resulting dibenzofulvene (DBF) byproduct is subsequently scavenged by the amine base to form a stable adduct.[2]

Key Considerations for PEGylated Compounds

When performing Fmoc deprotection on PEGylated substrates, the following factors should be considered:

-

Solvent Selection: While N,N-dimethylformamide (DMF) is the most common solvent for Fmoc deprotection, the solubility of the PEGylated compound should be the primary determinant.[1] For highly PEGylated molecules, solvents like dichloromethane (B109758) (DCM) or mixtures containing water may be necessary.

-

Resin Swelling: For solid-phase synthesis, proper swelling of the PEG-grafted resin is crucial for efficient reagent access. Polyethylene glycol-grafted polystyrene (PEG-PS) supports swell differently than standard polystyrene resins.

-

Steric Hindrance: The bulky nature of the PEG chain can sometimes hinder the access of the deprotection reagent to the Fmoc group. This may necessitate longer reaction times or the use of less sterically hindered bases.

-

Monitoring the Reaction: The progress of the deprotection can be monitored spectrophotometrically by detecting the formation of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.

Reagents for Fmoc Deprotection

The choice of base for Fmoc deprotection is critical and can significantly impact the reaction's efficiency and the prevalence of side reactions.

| Reagent | Typical Concentration | Solvent(s) | Key Characteristics |

| Piperidine | 20-50% (v/v) | DMF, NMP | The most common and efficient reagent for Fmoc removal. |

| Piperazine (B1678402) (PZ) | 5-10% (w/v) | DMF, DMF/Ethanol | A less nucleophilic and less basic alternative to piperidine, often used to minimize side reactions like aspartimide formation. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | DMF, NMP | A strong, non-nucleophilic base that can be used in lower concentrations. Often used in combination with a nucleophile like piperazine. |

| Dipropylamine (DPA) | 25% (v/v) | DMF | Shown to reduce aspartimide formation. |

| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | A viable alternative to piperidine with similar efficiency. |

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during Fmoc deprotection, leading to impurities in the final product. Understanding and mitigating these is crucial for obtaining high-purity PEGylated compounds.

| Side Reaction | Description | Susceptible Sequences | Mitigation Strategies |

| Aspartimide Formation | The backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a cyclic imide. | Asp-Gly, Asp-Ser | - Use a less basic deprotection reagent like piperazine or dipropylamine.- Add a weak acid like formic acid or HOBt to buffer the basicity.- Reduce deprotection time. |

| Diketopiperazine (DKP) Formation | Cyclization of the N-terminal dipeptide, leading to chain termination. | N-terminal dipeptides, especially those containing Proline. | - Use alternative deprotection conditions.- Modify the synthesis strategy. |

| Racemization | Epimerization of optically active amino acids under basic conditions. | C-terminal residues, Cysteine, Histidine. | - Careful selection of the base and reaction conditions. |

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of PEGylated Compounds on Solid Support

This protocol is suitable for PEGylated peptides and other molecules synthesized on a solid support, such as a PEG-PS resin.

Materials:

-

Fmoc-protected PEGylated compound on solid support (e.g., Rink Amide resin)

-

Deprotection solution: 20% (v/v) piperidine in high-purity DMF

-

Washing solvent: High-purity DMF

-

Reaction vessel (e.g., solid-phase synthesis column)

-

Shaker or rocker

Procedure:

-

Resin Swelling: Swell the resin-bound PEGylated compound in DMF for at least 30 minutes in the reaction vessel.

-

Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 5-10 minutes.

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin.

-

Agitate the mixture at room temperature for an additional 10-20 minutes. The optimal time may vary depending on the specific PEGylated compound.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

The resin is now ready for the next coupling step or cleavage from the support.

Protocol 2: Fmoc Deprotection of PEGylated Compounds in Solution

This protocol is designed for the deprotection of Fmoc-protected PEGylated compounds that are soluble in organic solvents.

Materials:

-

Fmoc-protected PEGylated compound

-

Deprotection solution: 20% (v/v) piperidine in DMF (or another suitable solvent)

-

Reaction flask

-

Stirring apparatus

-

Quenching solution (e.g., water)

-

Extraction solvent (e.g., dichloromethane)

-

Drying agent (e.g., sodium sulfate)

-

Rotary evaporator

-

Purification system (e.g., flash chromatography)

Procedure:

-

Dissolution: Dissolve the Fmoc-protected PEGylated compound in a suitable solvent (e.g., DMF, acetonitrile) in a reaction flask.

-

Addition of Base: While stirring, add the deprotection reagent (e.g., piperidine) to the solution. A typical molar excess of the base is used.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical method such as TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.

-

Quenching: Once the reaction is complete, quench the reaction by adding water.

-

Extraction: Extract the product into an organic solvent like dichloromethane.

-

Washing: Wash the organic layer with a brine solution to remove residual base and water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by a suitable method, such as silica (B1680970) gel flash chromatography, to obtain the deprotected PEGylated compound.

Visualizing the Process

Fmoc Deprotection Mechanism

Caption: The base-catalyzed β-elimination mechanism of Fmoc deprotection.

Experimental Workflow for Solid-Phase Fmoc Deprotection

Caption: A typical workflow for Fmoc deprotection on a solid support.

References

Application Notes and Protocols for Bioconjugation using Fmoc-NH-PEG14-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG14-acid is a heterobifunctional linker molecule widely utilized in bioconjugation, chemical biology, and drug development. Its structure comprises a fluorenylmethyloxycarbonyl (Fmoc) protected primary amine, a hydrophilic 14-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functional groups allows for the sequential and specific conjugation of different molecules.

The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions, typically with a solution of piperidine (B6355638) in dimethylformamide (DMF). This is a cornerstone of solid-phase peptide synthesis (SPPS), enabling the stepwise addition of amino acids. The terminal carboxylic acid can be activated to react with primary amines, such as those on the side chain of lysine (B10760008) residues in proteins, forming stable amide bonds. The long, hydrophilic PEG14 spacer enhances the solubility of the resulting conjugate in aqueous media, reduces aggregation, and can improve pharmacokinetic properties by providing a steric shield.

These application notes provide detailed protocols for two key applications of this compound: its use as a building block in solid-phase peptide synthesis and its role as a linker for the conjugation of molecules to proteins.

Application 1: Incorporation of a PEG Spacer in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of the this compound linker into a growing peptide chain during standard Fmoc-based solid-phase peptide synthesis. This is useful for creating peptides with enhanced solubility or for introducing a specific attachment point for further modification.

Experimental Protocol: SPPS

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink amide resin)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Solid-phase peptide synthesis vessel

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Alternatively, use HATU (3 equivalents) and N,N-Diisopropylethylamine (DIPEA) (6 equivalents).

-

Pre-activate for 5-10 minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate at room temperature for 2-4 hours.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

-

Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

-

Continuation of Synthesis: The terminal Fmoc group on the PEG linker can now be deprotected (as in step 2) to allow for the coupling of the next Fmoc-amino acid in the sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

| Parameter | Typical Value | Notes |

| Coupling Efficiency | >99% | As determined by Kaiser test or UV monitoring of Fmoc deprotection. |

| Overall Crude Purity | 60-85% | Dependent on the length and sequence of the peptide. Determined by analytical RP-HPLC. |

| Final Yield (post-HPLC) | 15-40% | Highly dependent on peptide sequence, length, and purification efficiency. |

| Molecular Weight | Confirmed | Verified by Mass Spectrometry (e.g., ESI-MS or MALDI-TOF). The addition of the PEG linker will add approximately 749.9 Da. |

Experimental Workflow Diagram

Caption: Workflow for incorporating this compound into a peptide chain via SPPS.

Application 2: Conjugation of a Small Molecule to a Protein via Lysine Residues

This protocol details a two-step process for conjugating a payload (e.g., a small molecule drug or a fluorescent dye) to a protein, such as an antibody. First, the this compound linker is attached to the payload. Second, the Fmoc group is removed, and the linker-payload construct is conjugated to the protein.

Experimental Protocol: Protein Conjugation

Part A: Activation of Payload with this compound

Materials:

-

Payload molecule with a primary or secondary amine

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction vial

Procedure:

-

Activation of Linker:

-

Dissolve this compound (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

-

Stir at room temperature for 1 hour to form the NHS ester of the linker.

-

-

Conjugation to Payload:

-

Dissolve the amine-containing payload (1.1 eq) in anhydrous DMF.

-

Add the payload solution to the activated linker solution.

-

Stir at room temperature overnight.

-

-

Purification: Purify the Fmoc-NH-PEG14-Payload conjugate using an appropriate method, such as flash chromatography or preparative HPLC.

Part B: Conjugation to Protein

Materials:

-

Target protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

-

Fmoc-NH-PEG14-Payload conjugate

-

Piperidine

-

EDC and NHS (or Sulfo-NHS)

-

Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification

Procedure:

-

Fmoc Deprotection of Linker-Payload:

-

Dissolve the purified Fmoc-NH-PEG14-Payload in DMF.

-

Add piperidine to a final concentration of 20%.

-

Stir at room temperature for 30 minutes.

-

Remove the solvent under vacuum. The resulting product is NH2-PEG14-Payload.

-

-

Protein Preparation:

-

Buffer exchange the protein into the reaction buffer (PBS, pH 7.4) to a concentration of 2-10 mg/mL.

-

-

Activation of NH2-PEG14-Payload (if it has a carboxyl group) or Protein:

-

This protocol assumes the payload is being attached via the linker's original acid group to the protein's lysines.

-

Dissolve the deprotected NH2-PEG14-Payload (which now has a free amine and the payload attached at the other end) in DMSO. This step is a misinterpretation of the initial molecule. A corrected approach is to activate the acid on the linker first, attach to the protein, deprotect, and then add the payload. However, for a more direct approach, we will assume a payload is being attached to the linker's acid group, and the linker's amine will be attached to a protein.

-

Corrected Workflow: We will activate the carboxylic acid of the deprotected H2N-PEG14-Payload.

-

Dissolve H2N-PEG14-Payload (10-20 fold molar excess over the protein) in DMSO.

-

Add EDC (1.2 eq relative to linker) and Sulfo-NHS (1.2 eq relative to linker).

-

Incubate for 15 minutes at room temperature to generate the Sulfo-NHS ester.

-

-

Conjugation Reaction:

-

Slowly add the activated H2N-PEG14-Payload solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v).

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes.

-

Purification: Remove excess linker-payload and byproducts by purifying the protein conjugate using a size-exclusion chromatography column (e.g., PD-10) equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Characterize the conjugate to determine the degree of labeling (e.g., using UV-Vis spectroscopy if the payload has a chromophore), purity (by SDS-PAGE and SEC-HPLC), and functionality (e.g., binding affinity by ELISA or SPR).

Quantitative Data Summary

| Parameter | Typical Value | Notes |

| Molar Excess of Linker | 10-20 fold | Relative to the protein; this can be adjusted to control the degree of labeling. |

| Reaction Time | 2-4 hours | At room temperature. |

| Degree of Labeling (DOL) | 2-6 | Moles of payload per mole of antibody; can be controlled by reaction stoichiometry and time. |

| Conjugate Recovery | >85% | After purification by size-exclusion chromatography. |

| Purity (monomer content) | >95% | As determined by SEC-HPLC, indicating minimal aggregation. |

Logical Relationship Diagram

Caption: Logical pathway for conjugating a payload to a protein using this compound.

Application Notes and Protocols for the Synthesis of PEGylated Peptides using Fmoc-NH-PEG14-acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and characterization of PEGylated peptides utilizing Fmoc-NH-PEG14-acid. This reagent facilitates the site-specific incorporation of a 14-unit polyethylene (B3416737) glycol (PEG) linker, a valuable tool for enhancing the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, stability, and pharmacokinetic profile by increasing its hydrodynamic volume and shielding it from proteolytic degradation.

Advantages of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) for PEGylation

The use of 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the predominant method for solid-phase peptide synthesis (SPPS) due to its milder reaction conditions compared to the traditional Boc/Benzyl approach. This is particularly advantageous for the synthesis of modified peptides, such as PEGylated peptides, as it minimizes the risk of side reactions and degradation of sensitive moieties.[1][2] The Fmoc protecting group is stable to acids but is easily removed by a mild base, typically a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF).[2] This orthogonality allows for the use of acid-labile side-chain protecting groups, which can be removed simultaneously with cleavage of the peptide from the resin using trifluoroacetic acid (TFA).[3]

Experimental Protocols

Materials and Reagents

-

Resin: Rink Amide resin is commonly used for the synthesis of C-terminally amidated peptides.[4]

-

Fmoc-Protected Amino Acids: Standard Fmoc-amino acids with appropriate side-chain protection.

-

This compound: The PEGylating reagent.

-

Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a similar uronium/aminium salt.

-

Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

-

Fmoc-Deprotection Solution: 20% piperidine in DMF.

-

Washing Solvents: DMF, Dichloromethane (DCM), Methanol (B129727) (MeOH).

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

-

Precipitation and Washing Solvent: Cold diethyl ether.

Protocol for N-Terminal PEGylation of a Model Peptide

This protocol describes the manual synthesis of a model peptide on a 0.1 mmol scale, followed by N-terminal PEGylation with this compound.

1. Resin Swelling and Initial Deprotection:

-

Swell 200 mg of Rink Amide resin (0.5 mmol/g loading) in DMF in a reaction vessel for 1 hour.

-

Drain the DMF and add 5 mL of 20% piperidine in DMF. Agitate for 10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

2. Amino Acid Couplings (Peptide Chain Elongation):

-

Activation: In a separate vial, dissolve the first Fmoc-amino acid (0.4 mmol, 4 equivalents) and HCTU (0.38 mmol, 3.8 equivalents) in a minimal amount of DMF. Add DIPEA (0.8 mmol, 8 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin with DMF (5 times).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

-

Deprotection: Remove the Fmoc group from the newly added amino acid using 20% piperidine in DMF as described in step 1.

-

Repeat the coupling and deprotection cycles for each amino acid in the peptide sequence.

3. N-Terminal PEGylation:

-

After the final amino acid has been coupled and its Fmoc group removed, wash the resin-bound peptide thoroughly.

-

Activation of this compound: In a separate vial, dissolve this compound (0.2 mmol, 2 equivalents) and HCTU (0.19 mmol, 1.9 equivalents) in DMF. Add DIPEA (0.4 mmol, 4 equivalents) and pre-activate for 5 minutes.

-

Coupling: Add the activated PEG reagent to the peptide-resin and agitate for 2-4 hours, or until a negative Kaiser test is obtained.

-

Wash the PEGylated peptide-resin with DMF (5 times), DCM (3 times), and methanol (3 times), then dry under vacuum.

4. Cleavage and Deprotection:

-

Add the cleavage cocktail (5 mL) to the dried resin.

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a cold tube containing diethyl ether.

-

The cleaved peptide will precipitate.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether (3 times).

-

Dry the crude PEGylated peptide under vacuum.

5. Purification and Characterization:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.

Quantitative Data

Table 1: Representative Synthesis Data for a PEGylated Peptide

| Step | Reagent | Coupling Time (h) | Kaiser Test Result | Estimated Purity by HPLC (Crude) |

| Amino Acid Coupling | ||||

| Ala Coupling | Fmoc-Ala-OH | 1.5 | Negative | >98% |

| Gly Coupling | Fmoc-Gly-OH | 1.0 | Negative | >97% |

| Leu Coupling | Fmoc-Leu-OH | 2.0 | Negative | >95% |

| PEGylation | ||||

| PEG Coupling | Fmoc-NH-PEGx-acid | 3.0 | Negative | >85% |

Note: This table is illustrative. Actual coupling times and purity will vary depending on the specific peptide sequence and PEG linker.

Characterization of PEGylated Peptides

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the standard method for assessing the purity of synthetic peptides. A C18 column is typically used with a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA. The PEGylated peptide will have a significantly different retention time compared to the un-PEGylated precursor.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity of the synthesized peptide by verifying its molecular weight. For PEGylated peptides, the mass spectrum will show a characteristic distribution of peaks corresponding to the polydispersity of the PEG chain, if a polydisperse PEG reagent is used. For monodisperse PEG reagents like this compound, a single major peak corresponding to the calculated molecular weight is expected.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the experimental workflow for synthesizing a PEGylated peptide and a relevant biological signaling pathway where such peptides may have applications.

Caption: Experimental workflow for the synthesis of a PEGylated peptide.

PEGylated peptides are often designed to modulate specific biological pathways, for instance, by acting as antagonists to receptor-ligand interactions involved in angiogenesis. The following diagram illustrates the simplified VEGF/NRP1 and Ang2/Tie2 signaling pathways, which are critical in angiogenesis and are potential targets for PEGylated peptide therapeutics.

Caption: Simplified angiogenesis signaling pathways targeted by PEGylated peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. chempep.com [chempep.com]

- 3. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Solid Phase Peptide Synthesis and Mass Spectrometry Analysis [scholarlycommons.pacific.edu]

Application Notes and Protocols for Surface Modification of Nanoparticles with Fmoc-NH-PEG14-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG14-acid is a heterobifunctional linker molecule designed for the surface modification of nanoparticles. This linker possesses three key components:

-

A fluorenylmethyloxycarbonyl (Fmoc) protected amine group : This protecting group is stable under acidic and neutral conditions but can be readily removed using a mild base, typically a piperidine (B6355638) solution, to expose a primary amine. This amine can then be used for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules.

-

A 14-unit polyethylene (B3416737) glycol (PEG) spacer : The PEG chain is a hydrophilic polymer that, when attached to a nanoparticle surface, imparts a "stealth" characteristic. This PEG layer sterically hinders the adsorption of opsonin proteins from the bloodstream, leading to reduced recognition and clearance by the mononuclear phagocyte system (MPS). The result is a significantly prolonged systemic circulation time, which is crucial for nanoparticles to accumulate at their target site, such as a tumor, through the enhanced permeability and retention (EPR) effect. PEGylation also improves the colloidal stability of nanoparticles in biological media, preventing aggregation.

-

A terminal carboxylic acid group : This functional group allows for the covalent attachment of the linker to nanoparticles that have primary amine groups on their surface. The carboxylic acid is typically activated using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond with the nanoparticle's surface amines.

The use of this compound provides a versatile and powerful strategy for creating multifunctional nanoparticles for a wide range of biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics.

Applications

The unique properties of this compound make it suitable for a variety of advanced applications in nanomedicine:

-

Targeted Drug Delivery : The exposed amine group after Fmoc deprotection serves as a handle for conjugating targeting moieties such as antibodies, peptides (e.g., RGD), or small molecules that can specifically bind to receptors overexpressed on diseased cells, thereby enhancing the therapeutic efficacy and reducing off-target side effects of encapsulated drugs.

-

Medical Imaging : Imaging agents, including fluorescent dyes or chelators for radiometals, can be attached to the deprotected amine, enabling the use of the modified nanoparticles as contrast agents for various imaging modalities like fluorescence imaging, MRI, or PET scans.

-